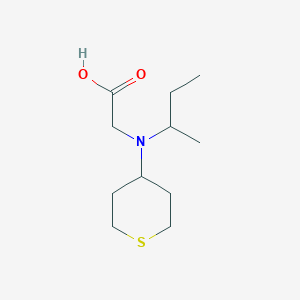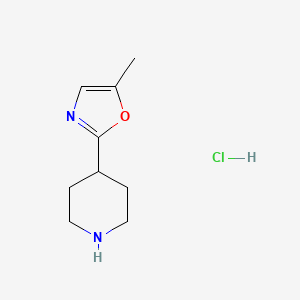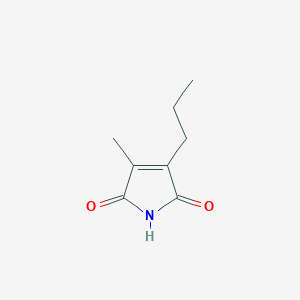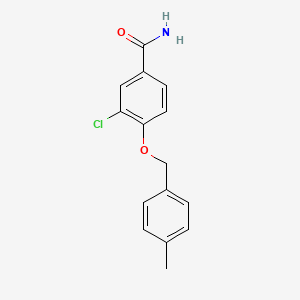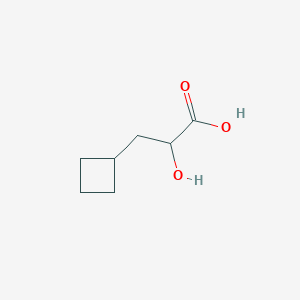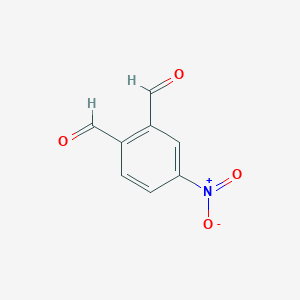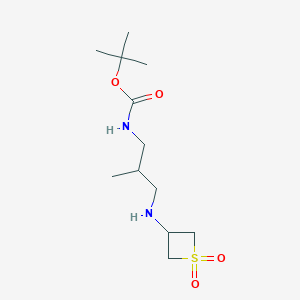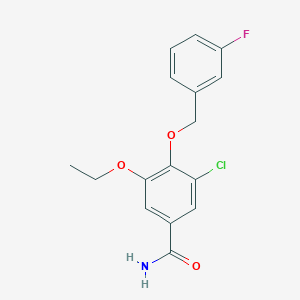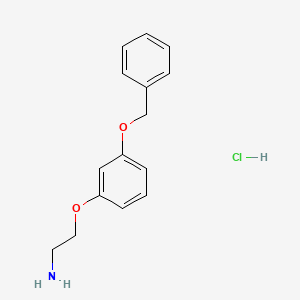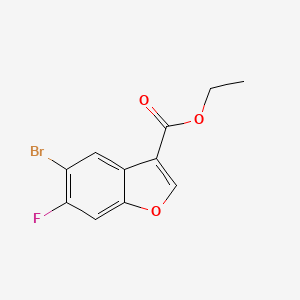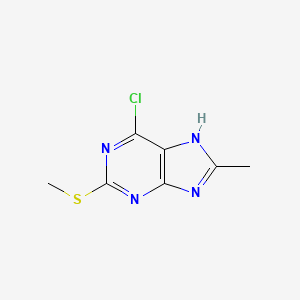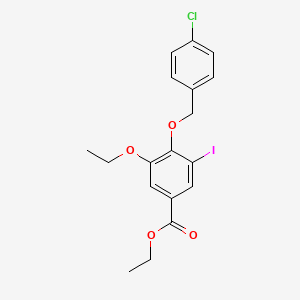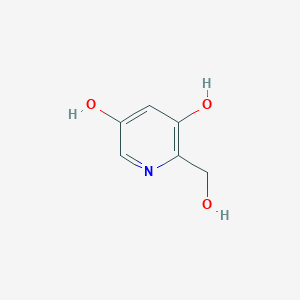
2-(Hydroxymethyl)pyridine-3,5-diol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Hydroxymethyl)pyridine-3,5-diol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a pyridine ring substituted with hydroxymethyl and diol groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Hydroxymethyl)pyridine-3,5-diol can be achieved through several methods. One common approach involves the hydroxymethylation of pyridine derivatives. For instance, the reaction of pyridine with formaldehyde and a suitable catalyst can yield the desired compound. The reaction conditions typically involve moderate temperatures and the use of solvents such as water or alcohols .
Industrial Production Methods
Industrial production of this compound may involve more efficient and scalable processes. One such method is the biocatalytic conversion of naturally occurring pyridine derivatives using recombinant microbial whole cells. This approach offers a sustainable alternative to traditional chemical synthesis, with high yields and reduced environmental impact .
Análisis De Reacciones Químicas
Types of Reactions
2-(Hydroxymethyl)pyridine-3,5-diol can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form alcohol derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but generally involve controlled temperatures and appropriate solvents .
Major Products
The major products formed from these reactions include aldehydes, carboxylic acids, alcohols, and substituted pyridine derivatives. These products can be further utilized in various chemical and pharmaceutical applications .
Aplicaciones Científicas De Investigación
2-(Hydroxymethyl)pyridine-3,5-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies related to enzyme inhibition and metabolic pathways.
Medicine: It has potential therapeutic applications due to its biological activity, including antioxidant and anti-inflammatory properties.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mecanismo De Acción
The mechanism of action of 2-(Hydroxymethyl)pyridine-3,5-diol involves its interaction with specific molecular targets. For example, it can inhibit enzymes such as alpha- and beta-glucosidase, which play a role in carbohydrate metabolism. The compound’s hydroxyl groups allow it to form hydrogen bonds with the active sites of these enzymes, thereby inhibiting their activity .
Comparación Con Compuestos Similares
Similar Compounds
2-Hydroxymethyl-3,4-dihydroxy-5-methylpyrrolidine: This compound also contains hydroxyl groups and a pyridine ring but differs in its substitution pattern.
2,6-Bis(hydroxymethyl)pyridine: Similar in structure but with hydroxymethyl groups at different positions on the pyridine ring.
Uniqueness
2-(Hydroxymethyl)pyridine-3,5-diol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Propiedades
Fórmula molecular |
C6H7NO3 |
|---|---|
Peso molecular |
141.12 g/mol |
Nombre IUPAC |
2-(hydroxymethyl)pyridine-3,5-diol |
InChI |
InChI=1S/C6H7NO3/c8-3-5-6(10)1-4(9)2-7-5/h1-2,8-10H,3H2 |
Clave InChI |
WZFIDEYDULSZMV-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C=NC(=C1O)CO)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


